Mcp-tva-argipressin, also known as d(CH₂)₅[Tyr(Et)²,Val⁴,des-Gly⁹]AVP, is a synthetic peptide analog of arginine vasopressin (AVP). AVP is an endogenous hormone involved in various physiological processes, including water retention, vasoconstriction, and platelet function. Mcp-tva-argipressin has been extensively studied for its biological properties and potential applications in research and industry .
Mcp-tva-argipressin is chemically synthesized using solid-phase peptide synthesis (SPPS). Its sequence includes modifications at specific amino acid positions, such as the substitution of tyrosine (Tyr) with ethyltyrosine (Et) at position 2 and the deletion of glycine (Gly) at position 9. These modifications enhance its stability and activity .
The molecular structure of Mcp-tva-argipressin consists of a cyclic peptide backbone with a disulfide bridge. It retains the essential pharmacophore of AVP, including the vasopressin receptor-binding motif. The presence of the trifluoromethylphenyl group contributes to its bioactivity .
The compound is derived from vasopressin, which is a cyclic nonapeptide hormone consisting of nine amino acids. The specific modifications in Mcp-tva-argipressin are intended to improve its pharmacological properties, such as stability and receptor selectivity.
Mcp-tva-argipressin falls under the classification of peptide hormones and is categorized as a vasopressor agent. It acts on specific receptors in the body to exert its effects on vascular tone and fluid balance.
The synthesis of Mcp-tva-argipressin typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
Mcp-tva-argipressin retains the cyclic structure characteristic of vasopressin, with specific modifications that enhance its receptor binding affinity and biological activity.
Mcp-tva-argipressin undergoes various biochemical reactions upon administration:
The mechanism of action for Mcp-tva-argipressin involves its interaction with specific vasopressin receptors:
The onset of action for Mcp-tva-argipressin can be rapid (within minutes), with effects lasting up to 20 minutes post-administration, depending on dosage and individual patient factors.
Mcp-tva-argipressin is primarily utilized in clinical settings for:
Mcp-tva-argipressin (CAS# 90332-82-4) is a synthetic peptide analog of arginine vasopressin (AVP) with a defined primary structure. Its molecular formula is C₅₁H₇₄N₁₂O₁₀S₂, and it has a molecular weight of 1,079.34 g/mol [1]. The peptide backbone consists of 51 amino acid residues, featuring a nonapeptide core similar to AVP but extended by N-terminal modifications. Key structural elements include:
The SMILES notation ([C@@H]1(N(CCC1)C(=O)[C@H]2NC(=O)...) and InChIKey (DRLYXDZRLDZVIS-XXNQTUAPSA-N) confirm chiral centers and stereochemistry, essential for biological activity [1].
Table 1: Primary Structural Features of Mcp-tva-Argipressin
Feature | Description |
---|---|
Molecular Formula | C₅₁H₇₄N₁₂O₁₀S₂ |
Molecular Weight | 1,079.34 g/mol |
Disulfide Bond | Between Cys¹ and Cys⁶ in the cyclic core |
Key Modifications | Mcp (mercaptopropionic acid), tva (D-tyrosine) at N-terminus |
Hydrophobic Residues | 4-Ethoxyphenylmethyl, phenylmethyl, isopropyl groups |
While Mcp-tva-argipressin is synthetically produced, its design emulates natural post-translational modifications (PTMs) observed in vasopressin family peptides:
Table 2: Key Conformational Constraints in Mcp-tva-Argipressin
Constraint Type | Structural Basis | Functional Impact |
---|---|---|
Disulfide Bond | Covalent -S-S- linkage between Cys¹ and Cys⁶ | Stabilizes cyclic core; enforces receptor-compatible fold |
Peptide Bond Rigidity | Partial double-bond character (resonance) | Limits backbone rotation; promotes planar orientation |
Steric Hindrance | Isopropyl group, 4-ethoxyphenylmethyl | Shields proteolytic sites; enhances half-life |
Mcp-tva-argipressin shares a structural framework with endogenous vasopressin but exhibits distinct variations that alter receptor interactions:
Table 3: Sequence Comparison with Vasopressin Family Peptides
Peptide | Primary Sequence | Key Residue Variations | Receptor Specificity |
---|---|---|---|
Arginine Vasopressin (AVP) | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ | None (native) | V1a, V1b, V2 |
Mcp-tva-Argipressin | Mcp-tva-Phe-Gln-Asn-Cys-Pro-Arg-Gly-... | Mcp-tva at N-terminus; extended C-tail | Predominantly V1a |
Terlipressin | Gly-Gly-Gly-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ | N-terminal glycine tripeptide | V1a > V2 (2.2:1 affinity ratio) |
Oxytocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂ | Ile³, Leu⁸ | Oxytocin receptor |
The "Mcp-tva" extension shifts pharmacological behavior toward vasoconstriction (V1a-mediated) rather than antidiuresis (V2-mediated), aligning with analogs like terlipressin [3] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1